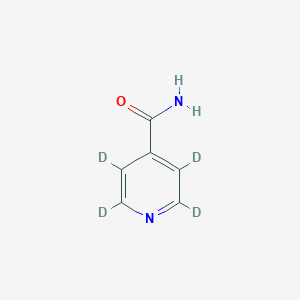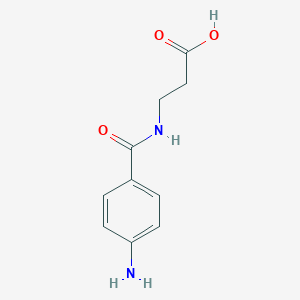
Aniline, m-chloro-N,N-bis(2-chloroethyl)-
Descripción general
Descripción
Aniline, m-chloro-N,N-bis(2-chloroethyl)- is a chemical compound with the CAS Number 5520-28-5 . It has a molecular weight of 252.56800 and a molecular formula of C10H12Cl3N . The compound contains a total of 26 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of Aniline, m-chloro-N,N-bis(2-chloroethyl)- consists of 12 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Chlorine atoms . The compound contains a total of 26 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
Aniline, m-chloro-N,N-bis(2-chloroethyl)- has a density of 1.294g/cm3, a boiling point of 355.8ºC at 760 mmHg, and a flash point of 169ºC . The compound’s exact mass is 251.00400, its PSA is 3.24000, and its LogP is 3.62400 .Aplicaciones Científicas De Investigación
Magnetic Nanoparticle-Based Drug Delivery Systems
The use of poly[aniline-co-N-(1-one-butyric acid) aniline]-coated magnetic nanoparticles (MNPs) has been investigated for enhancing the therapeutic efficacy and thermal stability of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapeutic agent used in brain tumor treatments. The study found that these MNPs can effectively carry and deliver BCNU to targeted sites, potentially allowing for lower therapeutic doses and reduced side effects of chemotherapy (Hua et al., 2011).
Environmental Impact Assessment
Research has been conducted to evaluate the acute toxicity of various substances, including aniline, to aquatic organisms like daphnids (Daphnia magna) and fathead minnows (Pimephales promelas). This study is part of the efforts to fulfill requirements established by the National Pollutant Discharge Elimination System (NPDES) Permit and aims to establish water quality-based effluent limitations. The study found aniline to be highly toxic to daphnids (Gersich & Mayes, 1986).
Chemical Synthesis and Characterization
Considerable research has been focused on the chemical synthesis and characterization of aniline derivatives. Studies include the synthesis of p-chloro-N,N-bis(2-cyanoethyl)aniline using AlCl_3 as a catalyst, reporting an optimized yield of over 89% under certain conditions (Ye Cui-ceng, 2006). Moreover, the synthesis of N-phenylpiperazine hydrochloride from aniline and N,N-bis(2-chloroethyl)amine hydrochloride under microwave irradiation has been reported, with an optimized yield of 84.34% (Zhou Wen-hua, 2012).
Molecular Structure Analysis
Studies also delved into the structural analysis of aniline derivatives. For instance, the molecular structure of 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline was determined, revealing non-crystallographic twofold symmetry with the presence of C—H⋯O contacts leading to the formation of a sequence of 12-membered synthons within a supramolecular chain (Boechat et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-N,N-bis(2-chloroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLVFJOJWCMQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970530 | |
| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,N-bis(2-chloroethyl)aniline | |
CAS RN |
5520-28-5 | |
| Record name | Aniline, m-chloro-N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



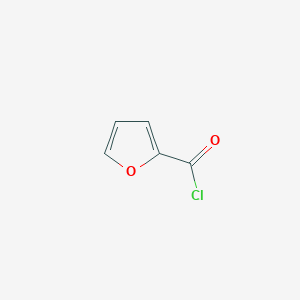
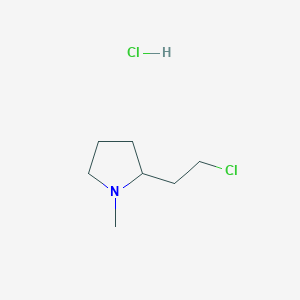


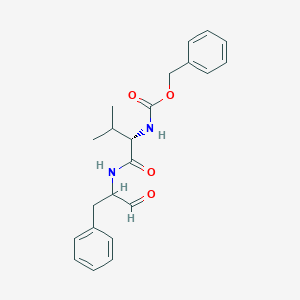
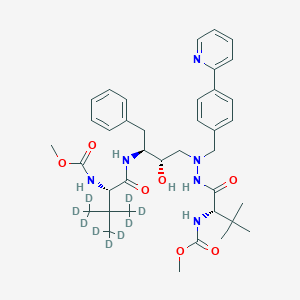
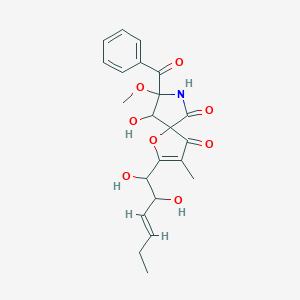
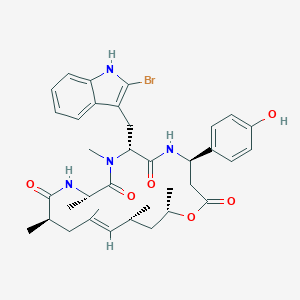
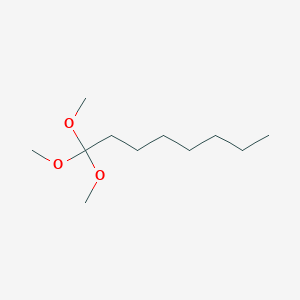
![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)
